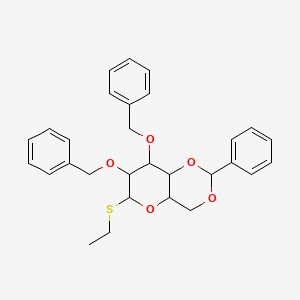

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is a synthetic carbohydrate derivative. It is primarily used in the synthesis of various glycosides and oligosaccharides. This compound is notable for its role in carbohydrate chemistry, particularly in the synthesis of beta-mannopyranosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The benzylidene and benzyl groups are used as protective groups to ensure selective reactions at specific positions on the mannopyranoside ring .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps of protection, deprotection, and functional group transformations .

Types of Reactions:

Oxidation: The thiol group in Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to remove protective groups or to reduce the thiol group to a sulfide.

Substitution: The benzyl and benzylidene groups can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Sulfoxides and sulfones: from oxidation reactions.

Deprotected mannopyranosides: from reduction and substitution reactions.

Scientific Research Applications

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is widely used in scientific research for the synthesis of complex carbohydrates. Its applications include:

Chemistry: Synthesis of glycosides and oligosaccharides for studying carbohydrate-protein interactions.

Biology: Investigation of carbohydrate metabolism and enzyme specificity.

Medicine: Development of carbohydrate-based drugs and vaccines.

Industry: Production of glycosylated compounds for various industrial applications.

Mechanism of Action

The compound acts as a glycosyl donor in the synthesis of glycosides. The thiol group facilitates the formation of glycosidic bonds through nucleophilic substitution reactions. The protective groups ensure selective reactions at desired positions, allowing for the synthesis of specific glycosidic linkages .

Comparison with Similar Compounds

- Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-beta-D-mannopyranoside

- Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-beta-D-glycopyranoside

- 4,6-O-Benzylidene-methyl-alpha-D-glucopyranoside

Uniqueness: Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is unique due to its specific protective groups and thiol functionality, which make it particularly useful for the synthesis of beta-mannopyranosides. Its structure allows for selective reactions, making it a valuable tool in carbohydrate chemistry .

Biological Activity

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside (CAS Number: 188357-34-8) is a synthetic carbohydrate derivative that has garnered attention in glycoscience and medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C29H32O6S

- Molecular Weight : 508.63 g/mol

- IUPAC Name : (4aR,6R,7S,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

- SMILES Notation : CC(S(=O)[C@H]1O[C@@H]2COC(O[C@H]2C@H[C@@H]1OCc4ccccc4)c5ccccc5

Biological Activity Overview

This compound exhibits significant biological activities primarily related to its role as a glycosyl donor in synthetic carbohydrate chemistry. Its derivatives have been studied for various applications including:

-

Glycosylation Reactions :

- The compound is utilized in direct synthesis of β-mannopyranosides through glycosylation reactions. Studies indicate that it can facilitate high β-selectivity in glycosylation processes when compared to other glycosyl donors .

- The selectivity observed in these reactions is attributed to the steric and electronic properties imparted by the benzylidene and benzyl groups present in its structure .

-

Anticancer Activity :

- Preliminary studies have indicated potential cytotoxic effects against various cancer cell lines. For instance, when tested in CAL 27 cells, compounds derived from similar structures exhibited cytotoxicity at concentrations ranging from 5 to 250 μM .

- The introduction of specific substituents such as fluorine at the C-2 position has been linked to enhanced cellular cytotoxicity .

- Antiviral Properties :

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the following steps:

- Protection of Hydroxyl Groups : The hydroxyl groups on the mannopyranoside are protected using benzyl groups to enhance stability during subsequent reactions.

- Formation of Sulfoxide : The thio group is oxidized to form a sulfoxide which enhances the reactivity of the compound in glycosylation reactions.

- Glycosylation Reaction : The protected compound is reacted with an appropriate alcohol under acidic conditions or using activating agents like trifluoromethanesulfonic anhydride to promote glycosidic bond formation.

Case Studies

Properties

Molecular Formula |

C29H32O5S |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

InChI |

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3 |

InChI Key |

JDBLGLZAAWCNMD-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.